3-Amino-1-(2-methylbutyl)-1,2-dihydropyridin-2-one
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Overview
Description
3-Amino-1-(2-methylbutyl)-1,2-dihydropyridin-2-one is a heterocyclic compound with a unique structure that includes an amino group, a methylbutyl side chain, and a dihydropyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(2-methylbutyl)-1,2-dihydropyridin-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylbutylamine with a suitable dihydropyridinone precursor in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity. Additionally, green chemistry principles are often applied to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-(2-methylbutyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The dihydropyridinone ring can be reduced to a fully saturated pyridinone ring.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include nitroso derivatives, fully saturated pyridinone rings, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-1-(2-methylbutyl)-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-methylbutyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dihydropyridinone ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 3-Amino-1-(2-methylpropyl)-1,2-dihydropyridin-2-one
- 3-Amino-1-(2-ethylbutyl)-1,2-dihydropyridin-2-one
- 3-Amino-1-(2-methylpentyl)-1,2-dihydropyridin-2-one
Comparison: Compared to these similar compounds, 3-Amino-1-(2-methylbutyl)-1,2-dihydropyridin-2-one exhibits unique properties due to the specific arrangement of its side chain and ring structure. This uniqueness can result in different reactivity and biological activity, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C10H16N2O |
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Molecular Weight |
180.25 g/mol |
IUPAC Name |
3-amino-1-(2-methylbutyl)pyridin-2-one |
InChI |
InChI=1S/C10H16N2O/c1-3-8(2)7-12-6-4-5-9(11)10(12)13/h4-6,8H,3,7,11H2,1-2H3 |
InChI Key |
MPRYFHAHCFGHJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CN1C=CC=C(C1=O)N |
Origin of Product |
United States |
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